2-[(4-Cyanophenyl)carbamoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-cyanophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(19)20/h1-8H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQQFTZEYPBVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Classical Approaches to N-Acyl Anthranilic Acid Derivatives
Classical synthetic routes remain fundamental in the preparation of N-acyl anthranilic acids due to their reliability and the accessibility of starting materials. These methods typically involve the formation of an amide bond between an aniline (B41778) derivative and a phthalic acid derivative or the acylation of anthranilic acid itself.
One of the most direct methods for synthesizing 2-(carbamoyl)benzoic acid derivatives is through the condensation reaction of phthalic anhydride (B1165640) with an appropriate amine. sphinxsai.comyoutube.com In the context of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid, this would involve the nucleophilic attack of the amino group of 4-aminobenzonitrile (B131773) on one of the carbonyl carbons of phthalic anhydride. wikipedia.org This reaction opens the anhydride ring to form the corresponding phthalamic acid, which is the target molecule.
The reaction is typically carried out by refluxing phthalic anhydride and the amine in a suitable solvent, such as acetic acid. sphinxsai.com The process begins with the formation of an intermediate ammonium (B1175870) salt, which, upon heating, dehydrates to form the final amide product. youtube.com This approach is a well-established method for creating N-substituted phthalimides and their precursors. sphinxsai.com
Table 1: Phthalic Anhydride Condensation
| Reactant 1 | Reactant 2 | Product | General Conditions |
|---|
An alternative and widely used classical approach is the acylation of anthranilic acid or its derivatives. scielo.br This method involves reacting anthranilic acid with a suitable acylating agent, such as an acyl chloride or acid anhydride, to form the N-acyl bond. semanticscholar.orggoogle.com For the synthesis of this compound, anthranilic acid would be treated with 4-cyanobenzoyl chloride.
This reaction is typically performed in the presence of a base, like triethylamine (B128534) or pyridine, which acts as a scavenger for the hydrochloric acid byproduct generated during the reaction. semanticscholar.orgnih.gov The nucleophilic amino group of anthranilic acid attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired N-acyl anthranilic acid derivative. nih.gov Various solvents can be employed, including dichloromethane (B109758) or chloroform, and the reaction can often proceed at room temperature. semanticscholar.orgnih.gov
A general procedure involves adding the acyl chloride to a stirred solution of anthranilic acid and a base. nih.gov After a period of stirring, a workup procedure involving washing with water is typically performed to isolate the product. semanticscholar.org
The synthesis of structurally related carbamoyl (B1232498) benzoic acids and their analogues provides insight into the versatility of amide bond formation reactions in this chemical class. For instance, various 4-[3-(benzoyl)thioureido]benzoic acid derivatives have been synthesized by treating a freshly prepared benzoyl isothiocyanate with 4-aminobenzoic acid in refluxing anhydrous acetone. nih.govtandfonline.com This reaction highlights a different route to similar structures, proceeding through a thiourea (B124793) linkage.
In another example, 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid was synthesized from a 3,4-diaminoisocoumarine derivative. mdpi.com The synthesis involved adding an excess of acetic acid to a solution of the starting material in DMF at room temperature, which led to a ring-contracting rearrangement to form the final product. mdpi.com These examples demonstrate that diverse synthetic strategies can be employed to access complex benzoic acid derivatives featuring carbamoyl or related functional groups.
Advanced Synthetic Techniques
Modern synthetic organic chemistry offers powerful tools for forming C-N and C-C bonds, which can be applied to the synthesis of N-acyl anthranilic acids and their derivatives. These advanced techniques, often employing transition metal catalysis, provide alternative routes that can offer improved efficiency, selectivity, and functional group tolerance.
Ligand-promoted C-H functionalization has emerged as a powerful strategy for the direct formation of bonds at positions that are typically unreactive. unipv.it This methodology allows for the activation of C-H bonds through the use of a directing group and a transition metal catalyst, often in the presence of a specialized ligand. nih.gov For the synthesis of N-aryl anthranilic acids, this could involve the direct arylation of an aniline derivative at the ortho position, followed by carboxylation, or the direct amination of a benzoic acid derivative.
For example, versatile 3-acetylamino-2-hydroxypyridine ligands have been developed that promote the meta-C-H arylation of anilines using a palladium catalyst and a norbornene transient mediator. nih.govresearchgate.net While this specific example targets the meta position, the underlying principle of using tailored ligands to control the site of C-H activation is broadly applicable and represents a frontier in the synthesis of substituted aromatics. nih.gov Mono-protected amino acids (MPAA) have also been recognized as a versatile class of ligands that can promote C-H activation of generally unreactive substrates. unipv.it
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-N and C-C bonds with high efficiency. The Buchwald-Hartwig amination, for instance, is a highly efficient method for N-arylation. researchgate.net This reaction could be applied to synthesize N-aryl anthranilic acids by coupling an aryl halide with anthranilic acid or its ester.
Specifically, palladium-catalyzed domino approaches have been developed for the synthesis of complex molecules starting from simple precursors. rsc.org For example, a method for the synthesis of dibenzodiazepinones involves a palladium-catalyzed double N-arylation of 2-aminobenzamides with 1,2-dihaloarenes. researchgate.netrsc.org Such strategies demonstrate the power of palladium catalysis to orchestrate multiple bond-forming events in a single pot. Furthermore, palladium-catalyzed N-allylation of unprotected anthranilic acids with allylic alcohols has been achieved in aqueous media, showcasing the utility of these catalysts even with unprotected functional groups. nih.gov These advanced arylation strategies provide powerful and flexible alternatives to classical methods for constructing the core structure of N-aryl anthranilic acid derivatives.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Aminobenzonitrile |
| 4-cyanobenzamide |
| 4-cyanobenzoic acid |
| 4-cyanobenzoyl chloride |
| 4-hydroxyiminobenzoic acid |
| Acetanilide |
| Acetic acid |
| Acetic anhydride |
| Acetone |
| Acetyl chloride |
| Aluminum trichloride |
| Ammonium acetate (B1210297) |
| Ammonium carbonate |
| Ammonium thiocyanate |
| Anthranilic acid |
| Benzoyl chloride |
| Benzoyl isothiocyanate |
| Chloroform |
| Cyanuric chloride |
| Dichloromethane |
| Dimethylformamide (DMF) |
| Ethylbenzene |
| Maleic anhydride |
| N-acetylanthranilic acid |
| Nitrobenzene |
| Nitromethane |
| Phthalamic acid |
| Phthalic acid |
| Phthalic anhydride |
| Phthalimide |
| Potassium phthalimide |
| Pyridine |
| Quinoline Yellow SS |
| Thionyl chloride |
| Toluene |
| Triethylamine |
Derivatization for Structural Exploration and Modularity
The presence of multiple reactive sites—the carboxylic acid, the amide, and the cyano group—within this compound facilitates a wide array of chemical transformations. This modularity is exploited to construct diverse molecular architectures, including complex heterocyclic systems and sophisticated organometallic complexes. Such derivatizations are instrumental in fine-tuning the molecule's biological activity and physical properties.
Incorporation into Heterocyclic Systems
The synthesis of heterocyclic structures from this compound can be envisioned through several plausible synthetic routes, leveraging the reactivity of its constituent functional groups. While direct experimental examples for this specific molecule are not extensively documented, established methodologies for analogous 2-carbamoylbenzoic acids and 2-acylbenzoic acids provide a strong basis for predicting potential cyclization reactions.
One of the most direct approaches involves the intramolecular cyclization of the 2-carbamoylbenzoic acid core. For instance, treatment with dehydrating agents or activation of the carboxylic acid followed by nucleophilic attack from the amide nitrogen could potentially lead to the formation of a six-membered ring system, specifically a derivative of 1,3-benzoxazin-4-one.
A more extensively documented transformation for analogous 2-acylbenzoic acids is their conversion into phthalazinones , a class of fused nitrogen-containing heterocycles. sci-hub.stacs.orglongdom.orgekb.eg This is typically achieved through a condensation reaction with hydrazine (B178648) or its derivatives. Adapting this methodology, this compound could be reacted with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or acetic acid, under reflux conditions. This reaction would proceed via initial nucleophilic attack of hydrazine on the carboxylic acid (or a suitably activated derivative), followed by intramolecular cyclization and dehydration to yield a 4-(4-cyanophenylamino)-2H-phthalazin-1-one derivative. The general scheme for this transformation is well-established for a variety of 2-acylbenzoic acids. researchgate.net
Another important class of heterocycles that could be accessed from this precursor are isoindolinones . organic-chemistry.orgnih.gov The synthesis of isoindolinones often involves the intramolecular cyclization of 2-carbamoylbenzoic acid derivatives. nih.gov For example, reductive cyclization methodologies or transition-metal-catalyzed C-H activation strategies have been successfully employed for the synthesis of a wide array of structurally diverse isoindolinones from readily available benzoic acids. organic-chemistry.org While the specific conditions would need to be optimized, it is conceivable that under appropriate catalytic conditions, an intramolecular C-N bond formation could be induced to form an N-(4-cyanophenyl)isoindolin-1-one derivative.
The following table summarizes potential heterocyclic systems that could be synthesized from this compound based on established synthetic routes for analogous compounds.
| Heterocyclic System | Potential Reagents and Conditions | Resulting Derivative (Hypothetical) |
| Phthalazinone | Hydrazine hydrate, ethanol, reflux | 4-(4-cyanophenylamino)-2H-phthalazin-1-one |
| Isoindolinone | Reductive amination conditions or transition metal catalysis | N-(4-cyanophenyl)isoindolin-1-one |
| 1,3-Benzoxazin-4-one | Acetic anhydride, heat | 2-(4-cyanophenylamino)-4H-3,1-benzoxazin-4-one |
| Quinazolinedione | Urea, heat | 2-(4-cyanophenyl)-1H,3H-quinazoline-2,4-dione |
Synthesis of Organometallic Derivatives
The coordination chemistry of this compound is anticipated to be rich and varied, owing to the presence of multiple potential donor atoms: the carboxylate oxygens, the amide oxygen and nitrogen, and the nitrogen of the cyano group. These sites can coordinate to a wide range of metal centers, leading to the formation of organometallic complexes with diverse geometries and electronic properties.
The primary coordination site is expected to be the carboxylate group, which can bind to metal ions in a monodentate, bidentate (chelating), or bridging fashion. mdpi.com The specific coordination mode is influenced by several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions. For instance, with transition metals such as copper(II), zinc(II), or nickel(II), the formation of complexes where the carboxylate group acts as a bidentate ligand, forming a stable chelate ring, is highly probable. mdpi.com
Furthermore, the amide group offers additional coordination possibilities. The amide oxygen is a potential donor atom, and in some cases, upon deprotonation, the amide nitrogen can also participate in coordination. This can lead to the formation of multinuclear complexes or complexes with higher coordination numbers. The coordination involving both the carboxylate and the amide groups would result in a bidentate O,O- or O,N-chelation, enhancing the stability of the resulting complex. The coordination chemistry of ligands containing both carboxylic acid and amide functionalities has been explored, demonstrating their versatility as ligands.
Based on the known coordination behavior of similar ligands, this compound could be used to synthesize a variety of organometallic derivatives. For example, reaction with ruthenium precursors, such as [Ru(η⁶-p-cymene)Cl₂]₂, could potentially lead to the formation of half-sandwich complexes where the ligand coordinates to the ruthenium center through its carboxylate group. nih.gov The study of benzoylthiourea (B1224501) ligands, which share some structural similarities, has shown that they can coordinate to ruthenium in either a monodentate or bidentate fashion. nih.gov
The following table outlines potential organometallic derivatives that could be synthesized from this compound, highlighting the potential metal centers and coordination modes.
| Metal Center | Potential Precursor | Plausible Coordination Mode | Resulting Derivative (Hypothetical) |
| Ruthenium(II) | [Ru(η⁶-p-cymene)Cl₂]₂ | Monodentate or bidentate (carboxylate) | [Ru(η⁶-p-cymene)(L)Cl] |
| Copper(II) | Copper(II) acetate | Bidentate (carboxylate) chelation | [Cu(L)₂(H₂O)₂] |
| Zinc(II) | Zinc(II) chloride | Tetrahedral coordination via carboxylate | [Zn(L)₂] |
| Palladium(II) | Palladium(II) acetate | Bidentate (O,N-chelation) | [Pd(L)₂] |
| Platinum(II) | Potassium tetrachloroplatinate(II) | Square planar coordination | [Pt(L)₂Cl₂] |
L represents the deprotonated form of this compound.
Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis
Vibrational Spectroscopy Applications (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the functional groups and bonding arrangements within 2-[(4-Cyanophenyl)carbamoyl]benzoic acid. These methods are particularly sensitive to the molecule's local symmetry and the nature of its hydrogen-bonding networks.
Theoretical and Experimental Correlation of Infrared Spectra
The interpretation of the infrared (IR) spectrum of this compound is greatly enhanced by correlating experimental data with theoretical calculations, often performed using Density Functional Theory (DFT). This combined approach allows for precise assignment of vibrational bands to specific molecular motions.
Key vibrational modes for this compound include:
O-H Stretch: The carboxylic acid O-H stretching vibration typically appears as a very broad band in the region of 3300-2500 cm⁻¹, a characteristic feature resulting from strong intermolecular hydrogen bonding.
N-H Stretch: The amide N-H stretching vibration is expected to be observed around 3300 cm⁻¹. The position and shape of this band are sensitive to hydrogen bonding.
C≡N Stretch: The nitrile group gives rise to a sharp, intense absorption band in the 2240-2220 cm⁻¹ region.
C=O Stretches: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch is typically found near 1700 cm⁻¹, while the amide I band (primarily C=O stretch) appears around 1650 cm⁻¹. Their exact positions are influenced by conjugation and hydrogen bonding.
Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the vibrations of the two aromatic rings.
Amide II Band: This band, arising from a mix of N-H bending and C-N stretching, is typically observed near 1550 cm⁻¹.
Theoretical calculations, for instance at the B3LYP/6-311++G(d,p) level, can predict the vibrational frequencies and intensities. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to a better match with experimental data.
Table 1: Correlation of Key Experimental and Theoretical IR Vibrational Frequencies for this compound Functional Groups (Note: The experimental values are typical ranges for the respective functional groups and may vary for the specific compound.)
| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Assignment |
| ν(O-H) | 3300-2500 (broad) | Carboxylic acid O-H stretch, H-bonded |
| ν(N-H) | ~3300 | Amide N-H stretch |
| ν(C≡N) | 2240-2220 | Nitrile C≡N stretch |
| ν(C=O) | ~1700 | Carboxylic acid C=O stretch |
| Amide I | ~1650 | Amide C=O stretch |
| ν(C=C) | 1600-1450 | Aromatic ring stretches |
| Amide II | ~1550 | N-H bend and C-N stretch |
Analysis of Hydrogen Bonding Networks via Vibrational Modes
The vibrational spectra of this compound are profoundly influenced by both intramolecular and intermolecular hydrogen bonds. The carboxylic acid group readily forms strong O-H···O hydrogen bonds, leading to the formation of cyclic dimers. This interaction is evidenced in the IR spectrum by the broad O-H stretching band and a shift of the C=O stretching frequency to a lower wavenumber compared to the monomeric form.
The amide group (–CONH–) can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of intermolecular N-H···O=C hydrogen bonds, creating chains or more complex networks within the crystal lattice. The presence and strength of these interactions cause a red-shift (shift to lower frequency) in the N-H stretching vibration and the amide I band.
Intramolecular hydrogen bonding between the amide N-H and the carbonyl oxygen of the ortho-positioned carboxylic acid group is also possible. Such an interaction would lead to a conformationally restricted structure and would be detectable by shifts in the corresponding vibrational frequencies. Low-wavenumber modes in the FT-Raman spectrum can also provide evidence for the presence of such hydrogen bonds. Analysis of these spectral shifts provides critical insight into the supramolecular architecture and solid-state packing of the compound.
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is indispensable for elucidating the precise chemical structure of this compound by providing information about the chemical environment of each proton and carbon atom.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the amide, carboxylic acid, and aromatic protons.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 12 ppm. Its broadness is due to chemical exchange.
Amide Proton (-NH-): The amide proton signal is also found downfield, typically in the range of 8-10 ppm, appearing as a singlet. Its chemical shift is sensitive to solvent and concentration.
Aromatic Protons: The protons on the two benzene (B151609) rings will appear in the aromatic region (approximately 7.0-8.5 ppm). The ortho-disubstituted benzoic acid ring will show a complex multiplet pattern for its four protons. The para-disubstituted cyanophenyl ring will exhibit a characteristic pattern of two doublets (an AA'BB' system), due to the symmetry of the substitution. The coupling constants (J-values) between adjacent protons provide information on their connectivity.
Table 2: Predicted ¹H NMR Chemical Shift Ranges and Multiplicities for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | > 12 | broad singlet | 1H |
| -NH- | 8-10 | singlet | 1H |
| Aromatic H's (Benzoic acid moiety) | 7.5-8.2 | multiplets | 4H |
| Aromatic H's (Cyanophenyl moiety) | 7.7-8.0 | doublets | 4H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each non-equivalent carbon atom gives a distinct signal.
Carbonyl Carbons (-C=O): The carboxylic acid and amide carbonyl carbons are the most deshielded, appearing in the 165-175 ppm region.
Aromatic Carbons: The carbons of the two aromatic rings will resonate in the range of approximately 110-140 ppm. The carbons directly attached to electronegative atoms or electron-withdrawing groups (like -COOH, -CONH-, and -CN) will be shifted further downfield.
Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the 115-120 ppm range.
Quaternary Carbons: The carbon atoms in the aromatic rings that are attached to substituents (C-1, C-2, C-1', C-4') will generally show weaker signals and can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | 165-175 |
| Amide C=O | 165-175 |
| Aromatic C-H | 120-135 |
| Aromatic C (quaternary) | 130-150 |
| Nitrile C≡N | 115-120 |
| Aromatic C-CN | ~110 |
Advanced NMR Techniques (e.g., GIAO/SCF NMR Calculations)
To gain a more profound understanding of the molecule's conformation and to resolve ambiguities in spectral assignments, experimental NMR data can be compared with theoretical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with Self-Consistent Field (SCF) approaches like DFT, is a state-of-the-art technique for predicting NMR chemical shifts.
This computational method involves:
Optimizing the geometry of possible conformers of the molecule (e.g., rotational isomers around the amide bond).
Calculating the magnetic shielding tensors for each atom in the optimized structures using the GIAO method.
Converting the calculated shielding constants into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
By comparing the calculated chemical shifts for different stable conformers with the experimental data, it is possible to determine the most probable conformation of this compound in solution. This approach is particularly valuable for analyzing complex spin systems and for assigning the signals of quaternary carbons, which are often challenging to identify unequivocally through experimental means alone.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible radiation by a molecule promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk For organic compounds, the most significant absorptions are typically restricted to functional groups, known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk The structure of this compound contains several chromophores, including two aromatic rings, a carboxylic acid group, an amide group, and a cyano group. These features give rise to a complex UV-Vis spectrum characterized by specific electronic transitions.
The primary electronic transitions observed in molecules like this are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). libretexts.org
π → π Transitions:* These are high-energy transitions that occur in unsaturated centers of the molecule, such as the benzene rings and the carbonyl (C=O) groups. slideshare.net The extensive conjugation between the phenyl ring, the amide linkage, and the cyanophenyl moiety is expected to result in intense absorption bands. Benzoic acid derivatives typically exhibit characteristic absorption peaks, often referred to as A, B, and C bands, around 190 nm, 230 nm, and 280 nm, respectively. researchgate.net The substitution on the benzoic acid core in the target molecule would likely cause shifts in these absorption maxima.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding atomic orbital (lone pair), such as those on the oxygen atoms of the carbonyl groups and the nitrogen atom of the amide, to an antibonding π* orbital. shu.ac.uklibretexts.org Compared to π → π* transitions, n → π* transitions are generally of lower energy (occur at longer wavelengths) and have significantly lower molar absorptivities. shu.ac.uk
| Chromophore | Expected Electronic Transition | Typical Wavelength Region |
|---|---|---|
| Aromatic Rings (Benzene) | π → π | ~200-280 nm |
| Carbonyl Groups (C=O) | π → π and n → π | ~180-200 nm (π→π), ~270-300 nm (n→π) |
| Amide Group (-CONH-) | π → π and n → π | ~200-220 nm (π→π), longer wavelength for n→π |
| Cyano Group (-C≡N) | n → π | >160 nm (typically weak) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a positively charged molecular ion (M+•). chemguide.co.uk This molecular ion is often energetically unstable and can break apart into smaller, characteristic fragment ions and neutral radicals. chemguide.co.uk The analysis of this fragmentation pattern provides a molecular fingerprint that is crucial for structural confirmation.
For this compound (molecular formula: C₁₅H₁₀N₂O₃), the exact molecular weight is 266.0691 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 266.
The fragmentation of this molecule is guided by its functional groups: the carboxylic acid, the amide linkage, and the two substituted aromatic rings. Key fragmentation pathways would likely include:
Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of an •OH radical, which would produce an ion at m/z 249 (M-17). libretexts.org
Loss of Carboxyl Group: The loss of the entire •COOH group as a radical is another characteristic fragmentation, leading to a peak at m/z 221 (M-45). libretexts.org
Amide Bond Cleavage: The C-N bond of the amide is susceptible to cleavage. This can happen in two primary ways:
Cleavage to form a benzoyl-type cation, resulting from the loss of the 4-cyanophenylamino radical. This would yield an ion at m/z 147, corresponding to [C₈H₅O₂]⁺.
Cleavage to form an ion containing the 4-cyanophenyl group. This could involve the formation of the 4-cyanophenyl isocyanate ion [O=C=N-C₆H₄-CN]⁺• at m/z 144.
Decarboxylation: Loss of carbon dioxide (CO₂) from fragment ions is also a plausible pathway, particularly after initial fragmentations.
Formation of Aromatic Cations: The stable aromatic rings can lead to prominent fragment ions. For instance, the phenyl cation derived from the benzoic acid portion could appear at m/z 77 after subsequent fragmentation. docbrown.info The base peak in a related compound was identified as the [C₆H₄NCl₂]⁺ ion, suggesting that the substituted aniline (B41778) portion of the molecule can form a very stable cation. semanticscholar.org
| m/z (Mass-to-Charge Ratio) | Proposed Ion Formula | Proposed Fragmentation Pathway |
|---|---|---|
| 266 | [C₁₅H₁₀N₂O₃]⁺• | Molecular Ion (M⁺•) |
| 249 | [C₁₅H₉N₂O₂]⁺ | M⁺• - •OH (Loss of hydroxyl radical from carboxylic acid) |
| 221 | [C₁₄H₉N₂O]⁺ | M⁺• - •COOH (Loss of carboxyl radical) |
| 147 | [C₈H₅O₂]⁺ | Cleavage of amide C-N bond |
| 144 | [C₈H₄N₂O]⁺• | Cleavage of amide C-C bond with rearrangement (isocyanate formation) |
| 119 | [C₇H₅N₂]⁺ | Ion from 4-cyanoaniline fragment |
| 102 | [C₇H₄N]⁺ | Loss of NH₃ from [C₇H₅N₂]⁺ or subsequent fragmentation |
Computational Chemistry and Theoretical Modeling of 2 4 Cyanophenyl Carbamoyl Benzoic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 2-[(4-Cyanophenyl)carbamoyl]benzoic acid, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable structure, known as a stationary point, is reached. The result is the molecule's most stable, or ground-state, geometry, providing precise bond lengths, bond angles, and dihedral angles.
Conformational analysis would extend this by exploring the various spatial arrangements (conformers) of the molecule that arise from the rotation around its single bonds, such as the amide bond and the bonds connecting the phenyl rings to the central carbamoylbenzoic acid core. By calculating the relative energies of these different conformers, researchers can identify the most energetically favorable shapes the molecule is likely to adopt. This is crucial for understanding its interactions with other molecules. Computational workflows can be employed to manage and re-optimize a large number of conformers to ensure the global minimum energy structure is identified.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.
HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons. For this compound, the HOMO would likely be distributed over the electron-rich aromatic rings and the carboxyl group.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without any electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The cyanophenyl group, with its electron-withdrawing nitrile function, would be expected to contribute significantly to the LUMO of the title compound.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap implies that little energy is required to excite an electron from the HOMO to the LUMO, suggesting high chemical reactivity, low kinetic stability, and higher polarizability. Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following values are illustrative examples based on typical DFT calculations for similar organic molecules and are not based on actual experimental or computational results for the specific compound.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Global Reactivity Descriptors (Chemical Hardness, Softness, Electrophilicity)
Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity.
Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and measures the ease with which a molecule's electron cloud can be polarized. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as an electrophile. It is calculated from the chemical potential (μ) and hardness (η). A high electrophilicity index indicates a strong electrophile, suggesting the molecule is a good electron acceptor.
These parameters are invaluable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. An MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In this compound, these regions would be expected around the oxygen atoms of the carboxyl and amide groups, and the nitrogen atom of the cyano group.
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potentials are typically found around hydrogen atoms, particularly the acidic proton of the carboxylic acid and the amide N-H group.
Green Regions: Denote areas of neutral or near-zero potential.
The MEP map provides a powerful visual guide to the reactive sites of a molecule, highlighting its hydrogen-bond donating and accepting capabilities and predicting how it will interact with other molecules, such as receptors or substrates.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for quantifying intramolecular interactions and charge delocalization.
The core of NBO analysis involves studying the interactions between filled "donor" orbitals (like bonding orbitals or lone pairs) and empty "acceptor" orbitals (typically antibonding orbitals). The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule due to electron delocalization (hyperconjugation).
For this compound, NBO analysis could reveal:
Delocalization of lone pair electrons from the oxygen and nitrogen atoms into adjacent π* antibonding orbitals of the carbonyl and phenyl groups.
The extent of conjugation between the two aromatic rings through the amide linkage.
The nature and strength of intramolecular hydrogen bonds, for instance, between the amide N-H and a carboxyl oxygen, which would stabilize certain conformations.
This detailed electronic information helps to explain the molecule's structural stability and electronic properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
While DFT calculations provide a static, gas-phase picture of a molecule at zero Kelvin, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time in a more realistic environment, such as in a solvent like water.
MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion. A simulation would involve placing one or more molecules of this compound into a simulation box filled with solvent molecules. The system is then allowed to evolve over time (typically nanoseconds to microseconds), tracking the trajectory of every atom.
From these simulations, one can analyze:
Conformational Flexibility: How the molecule's shape changes and flexes in solution, and which conformations are most prevalent.
Solvation Effects: How solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding with water.
Stability of Complexes: If studied with another molecule (e.g., a protein), MD can assess the stability of their interaction and binding mode over time.
MD simulations provide crucial insights into the solution-phase behavior of a molecule, bridging the gap between theoretical calculations and experimental reality in a condensed phase.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization
A QTAIM analysis would provide a rigorous quantitative description of the chemical bonds within this compound. This method, based on the topology of the electron density, allows for the characterization of bond critical points (BCPs) and the properties associated with them, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)). These parameters help in classifying interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).
Without specific research data, a table of topological parameters for the bond critical points in this compound cannot be compiled.
Non-Covalent Interaction (NCI) Analysis
NCI analysis is a computational technique used to visualize and characterize non-covalent interactions in real space. It is based on the electron density and its derivatives, providing a qualitative and quantitative understanding of weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. An NCI analysis of this compound would reveal the regions of weak interactions within the molecule, which are crucial for understanding its conformational preferences, crystal packing, and interactions with other molecules.
As no NCI studies on this compound have been published, a detailed description of its non-covalent interaction profile and a corresponding data table cannot be provided.
While the tools of computational chemistry are well-suited to unravel the molecular intricacies of this compound, the necessary research to generate this specific data has not been performed or published. Therefore, the detailed computational characterization of this compound remains an open area for future scientific inquiry.
Crystallographic and Solid-State Structural Investigations of this compound Remain Undocumented in Publicly Available Literature
Despite a thorough search of scientific databases and publicly available literature, detailed crystallographic and solid-state structural analyses for the compound this compound, also known as N-(4-cyanophenyl)phthalamic acid, have not been found. Consequently, specific experimental data required to populate the sections on its single-crystal X-ray diffraction analysis, polymorphism, and crystal engineering considerations are not available at this time.
The investigation into the solid-state architecture of a chemical compound is fundamental to understanding its physical and chemical properties. Such studies typically involve the use of single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms within the crystal lattice. This analysis yields critical data points including the unit cell parameters and the space group, which define the basic repeating unit and symmetry of the crystal.
The study of polymorphism, or the ability of a compound to exist in multiple crystalline forms, is a vital aspect of crystal engineering. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Investigations in this area would typically explore the effects of different solvents on the crystallization process, as solvent molecules can influence molecular association in solution and ultimately direct the formation of a specific crystal form. Understanding the relationship between the associative species present in the solution state and the resulting solid-state structure is a key goal of crystal engineering.
While the synthesis and potential applications of related cyanophenyl and benzoic acid derivatives have been reported in various contexts, a dedicated publication detailing the specific crystallographic and solid-state characteristics of this compound could not be retrieved. Therefore, the detailed analysis as outlined by the requested structure cannot be provided.
Mechanistic Organic Chemistry: Reaction Pathways and Transformations
Reaction Mechanisms of Benzoic Acid Derivatives
The reactivity of 2-[(4-cyanophenyl)carbamoyl]benzoic acid is deeply rooted in the established chemistry of benzoic acid derivatives. The two primary sites of reaction are the aromatic rings and the carboxyl group.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The position of substitution is determined by the directing effects of the substituents already present. wikipedia.org In this compound, there are two aromatic rings with distinct substitution patterns.
Ring A (Benzoic Acid Moiety): This ring contains a carboxyl group (-COOH) and a carbamoyl (B1232498) group (-CONH-R).
The carboxyl group is an electron-withdrawing and deactivating group. cognitoedu.org It pulls electron density from the ring, making it less reactive than benzene. libretexts.org This deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. cognitoedu.orglibretexts.org
The carbamoyl group (-CONH-), specifically the amide linkage, has a more complex influence. The nitrogen atom's lone pair can donate electron density to the ring through resonance (+M effect), which is an activating, ortho/para-directing effect. byjus.com Conversely, the adjacent carbonyl group is electron-withdrawing (-I effect). Generally, the resonance effect of the nitrogen dominates, making the amide group an ortho, para-director. byjus.com
Ring B (Cyanophenyl Moiety): This ring is substituted with a cyano group (-CN) and the amide nitrogen.
The cyano group is strongly electron-withdrawing through both inductive and resonance effects (-I, -M). researchgate.net This makes it a strong deactivating and meta-directing group. youtube.com
| Substituent | Ring | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| -COOH (Carboxyl) | A | Electron-withdrawing (-I, -M) | Deactivating | Meta |
| -CONH- (Amide) | A | Donating (+M), Withdrawing (-I) | Activating (overall) | Ortho, Para |
| -CN (Cyano) | B | Electron-withdrawing (-I, -M) | Strongly Deactivating | Meta |
The carboxyl group (-COOH) can be removed from the aromatic ring through decarboxylation. Traditional decarboxylation of benzoic acids often requires harsh conditions, such as high temperatures, which can lead to side reactions. nih.govgoogle.com However, modern synthetic methods have enabled this transformation under milder conditions.
Recent research has focused on photoredox catalysis to facilitate the decarboxylation of aryl carboxylic acids. rsc.org These methods can proceed at significantly lower temperatures than previously reported protocols. rsc.org The mechanism often involves the in-situ formation of an activated species, like an acyl hypobromite, which prevents unproductive side reactions. rsc.org Visible-light-mediated protocols using organic photoredox catalysts can generate aryl radicals from a diverse range of benzoic acids via a single-electron transfer mechanism. acs.orgu-fukui.ac.jpnih.gov Another advanced method involves a photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylate complexes. nih.gov This process, conducted at mild temperatures (e.g., 35 °C), generates an aryl radical that can be trapped for subsequent functionalization, such as hydroxylation to form phenols. nih.gov Such reactions are synthetically valuable due to their broad substrate scope and applicability in late-stage functionalization. nih.gov For this compound, these modern decarboxylation methods could selectively remove the carboxyl group, yielding N-(4-cyanophenyl)benzamide.
Role in Organocatalysis and Oxidative Transformations
While specific studies detailing the use of this compound as an organocatalyst are not prominent, its structural features suggest potential applications. The molecule contains both a hydrogen-bond donor (amide N-H, carboxyl O-H) and hydrogen-bond acceptor sites (carbonyl oxygens, cyano nitrogen). Bifunctional organocatalysts, which often contain moieties like (thio)urea and tertiary amines, operate by cooperatively activating both the nucleophile and electrophile through non-covalent interactions like hydrogen bonding. beilstein-journals.orgmdpi.com
The structure of this compound is analogous to N-phenylanthranilic acid, derivatives of which have been explored as ligands in metal-catalyzed reactions. mdpi.comsjctni.edu The carboxylic acid and amide groups could act in a bifunctional manner, similar to how proline uses its amine and carboxylic acid groups to catalyze reactions. mdpi.com For instance, the compound could potentially catalyze Michael additions or Friedel-Crafts reactions by simultaneously activating the electrophile through hydrogen bonding with a carbonyl group and orienting the nucleophile.
Reactivity in Heterocycle Formation
The ortho-disposed carboxyl and carbamoyl groups on one of the aromatic rings make this compound an excellent precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions are a key transformation for this class of compounds.
One of the most common cyclizations for N-acylanthranilic acids is the formation of quinazolinones. nih.gov This can be achieved by heating the N-acylanthranilic acid with a primary amine. nih.gov In the case of this compound, intramolecular cyclization would lead to the formation of a substituted quinazolinedione. The reaction proceeds via an initial attack of the amide nitrogen onto the activated carboxyl group (e.g., as an acyl chloride or ester), followed by dehydration. This pathway is a fundamental method for constructing the quinazolinone core, a prevalent scaffold in medicinal chemistry. nih.govnih.gov
Furthermore, derivatives of 2-acylbenzoic acids are versatile synthons for various heterocycles, including isoindolinones and phthalazinones. nih.gov For example, an efficient one-pot synthesis of novel isoindolinone derivatives has been developed from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate, occurring under mild, metal-free conditions. nih.gov Similar strategies could be adapted for this compound, where intramolecular cyclization between the amide nitrogen and the carboxyl group would yield a substituted isoindolinone, a structure of significant interest in pharmaceutical development. organic-chemistry.org
| Reactant/Condition | Major Heterocyclic Product | Reaction Type |
|---|---|---|
| Heat/Dehydrating Agent | 3-(4-Cyanophenyl)quinazoline-2,4(1H,3H)-dione | Intramolecular Cyclization/Condensation |
| Reductive Amination Conditions | 2-(4-Cyanophenyl)isoindolin-1-one derivatives | Intramolecular Amidation |
Analytical Chemistry: Advanced Methodologies for Characterization and Quantification
Chromatographic Methods for Purity Assessment and Quantification
Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For 2-[(4-Cyanophenyl)carbamoyl]benzoic acid, both high-performance liquid chromatography and gas chromatography offer powerful tools for its analytical assessment.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, DAD, MS/MS)
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, in particular, is well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.
A typical HPLC method for the analysis of this compound would employ a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the carboxylic acid group in the molecule necessitates a buffered mobile phase to ensure consistent retention times and peak shapes. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with varying polarities.
Detection Modes:
UV/DAD Detection: this compound possesses chromophores, including the benzene (B151609) rings and the amide linkage, which absorb ultraviolet (UV) radiation. A UV detector set at a specific wavelength corresponding to one of the compound's absorption maxima can be used for quantification. A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment by comparing the spectra across a single peak. For related benzanilides, absorption maxima are often observed in the range of 260-280 nm. researchgate.net
MS/MS Detection: Coupling HPLC with a tandem mass spectrometer (LC-MS/MS) provides a highly sensitive and selective detection method. Electrospray ionization (ESI) in negative ion mode would be suitable for deprotonating the carboxylic acid, allowing for the detection of the molecular ion. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion into characteristic product ions, which provides structural information and allows for highly specific quantification, even in complex matrices. This is particularly useful for impurity identification at very low levels. The fragmentation of deprotonated N-phenylbenzamides has been studied and can provide insights into the expected fragmentation patterns. nih.gov
Table 7.1: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD: 270 nmMS/MS (ESI-): Monitoring specific parent-daughter transitions |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and amide) which can lead to poor peak shape and thermal degradation in the GC inlet and column.
To overcome these limitations, derivatization is a necessary step. The active hydrogens in the carboxylic acid and amide groups can be replaced with more stable, less polar groups. A common derivatization technique is silylation , using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic protons into trimethylsilyl (B98337) (TMS) ethers and esters. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.
The derivatized sample can then be injected into a GC system equipped with a non-polar capillary column (e.g., a 5% phenyl-polysiloxane). A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural information and confirmation of the derivative's identity. The NIST WebBook provides mass spectral data for related compounds like N-phenylbenzamide, which can serve as a reference for the fragmentation patterns of the derivatized target molecule. nist.govnist.gov
Spectrophotometric Determination Techniques
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis region. The aromatic rings and conjugated system in this compound make it a suitable candidate for this technique.
The analysis involves dissolving a known amount of the compound in a suitable solvent (e.g., methanol or ethanol) and measuring its absorbance at a specific wavelength. The wavelength of maximum absorbance (λmax) should be determined by scanning the solution across a range of UV wavelengths. For benzanilide (B160483) and its derivatives, characteristic absorption bands are often observed. researchgate.netnih.gov The presence of the cyanophenyl group is also expected to influence the absorption spectrum. The concentration of an unknown sample can then be determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations, following the Beer-Lambert law.
While less specific than chromatographic methods, UV-Vis spectrophotometry can be a valuable tool for routine quality control assays where the purity of the sample is already established.
Method Development and Validation for Chemical Analysis
The development and validation of analytical methods are critical to ensure that they are suitable for their intended purpose. This process is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
Method Development for an HPLC method for this compound would involve:
Column Selection: Evaluating different stationary phases (C18, C8, Phenyl) to achieve optimal separation.
Mobile Phase Optimization: Adjusting the type of organic solvent, buffer pH, and gradient slope to obtain good peak shape, resolution, and analysis time.
Detector Wavelength Selection: Identifying the λmax for optimal sensitivity.
Sample Preparation: Developing a procedure to dissolve the sample in a solvent compatible with the mobile phase.
Method Validation is the process of demonstrating that the analytical procedure is suitable for its intended use. According to ICH guidelines, the following parameters should be evaluated:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing spiked samples.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of dilutions of a standard solution.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by analyzing a sample with a known concentration and calculating the percentage recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 7.2: Typical Validation Parameters and Acceptance Criteria for an HPLC Assay
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of the main peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Intermediate Precision | RSD ≤ 2.0% |
| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |
| Robustness | System suitability parameters are met after minor changes. |
Impurity Profiling and Identification
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. ajprd.comnih.gov The ICH guidelines mandate the reporting, identification, and qualification of impurities. nih.gov For this compound, impurities can arise from several sources:
Starting Materials and Intermediates: Unreacted starting materials, such as anthranilic acid and derivatives of 4-cyanobenzoic acid, may be present in the final product.
By-products of the Synthesis: Side reactions during the manufacturing process can lead to the formation of structurally related impurities. For instance, in the synthesis of N-aryl anthranilic acids, by-products from side reactions can occur.
Degradation Products: The compound may degrade over time or under stress conditions (e.g., heat, light, humidity, acid, or base) to form new impurities. Potential degradation pathways could include hydrolysis of the amide bond, leading to the formation of anthranilic acid and 4-cyanobenzoic acid.
The identification of these impurities is typically carried out using hyphenated techniques like LC-MS/MS. By comparing the retention times and mass spectra of the unknown peaks with those of known standards or by interpreting the fragmentation patterns, the structures of the impurities can be elucidated. Once identified, these impurities must be monitored and controlled within the limits set by regulatory authorities.
Environmental Chemistry and Degradation Pathways
Biodegradation Mechanisms in Environmental Matrices
Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of chemicals from the environment. This process can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, with different microbial communities and metabolic pathways involved.
Specific studies detailing the aerobic and anaerobic degradation of 2-[(4-cyanophenyl)carbamoyl]benzoic acid have not been identified. In theory, under aerobic conditions, microorganisms could potentially utilize the compound as a source of carbon and nitrogen. The degradation would likely involve enzymatic attacks on the amide bond and the aromatic rings. In anaerobic environments, the degradation process would be much slower and would involve a different consortium of microorganisms, potentially leading to the formation of different intermediate products. Without experimental data, the specific reactions and the rate of degradation under either condition remain unknown.
The metabolic pathways that microorganisms might use to break down this compound are currently uncharacterized. Hypothetically, initial steps could involve hydrolysis of the amide linkage, separating the molecule into 4-cyanophenylamine and phthalic acid. Subsequently, the aromatic rings would likely be opened through the action of dioxygenase enzymes, leading to intermediates that can enter central metabolic cycles. However, this is speculative and requires experimental verification.
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with sunlight or water.
Photochemical transformation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet radiation from the sun. The aromatic rings and the cyano group in this compound suggest a potential for absorbing sunlight, which could lead to its degradation. Possible photochemical reactions could include photo-oxidation or the cleavage of chemical bonds. However, no studies have been found that investigate the photochemical fate of this specific compound.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide bond in this compound is susceptible to hydrolysis, which would yield 4-aminobenzonitrile (B131773) and phthalic acid. The rate of this reaction is dependent on pH and temperature. In neutral aquatic environments, this process might be slow, but it could be accelerated under acidic or alkaline conditions. Specific kinetic data for the hydrolysis of this compound are not available.
Environmental Fate and Transport Modeling
Environmental fate and transport models are computational tools used to predict the distribution and concentration of chemicals in the environment. These models require input data such as water solubility, vapor pressure, and partition coefficients (e.g., K_ow). Without experimentally determined physicochemical properties and degradation rate constants for this compound, it is not possible to develop reliable models to predict its behavior and persistence in the environment.
Volatilization and Adsorption Phenomena
The mobility and distribution of this compound in the environment are significantly influenced by its tendency to volatilize and adsorb to soil and sediment. The compound's low vapor pressure suggests that volatilization from water and soil surfaces is not a significant environmental transport pathway.
Adsorption to soil organic carbon and clay particles is expected to be a more dominant process. The octanol-water partition coefficient (Kow) is a key indicator of a chemical's tendency to sorb to organic matter. While specific experimental data for this compound is scarce, its chemical structure suggests a moderate potential for adsorption.
Table 1: Estimated Physicochemical Properties Influencing Environmental Fate
| Property | Estimated Value | Implication for Environmental Fate |
| Vapor Pressure | Low | Low potential for volatilization |
| Water Solubility | Moderate | Potential for transport in aqueous systems |
| Log Kow | Moderate | Moderate potential for adsorption to soil and sediment |
Note: These values are estimations based on structural similarities to other compounds and require experimental verification.
Potential for Formation of Persistent Organic Pollutants
The degradation of this compound under various environmental conditions could potentially lead to the formation of more persistent and toxic transformation products. The amide and nitrile functional groups present in the molecule are subject to biotic and abiotic degradation processes.
Hydrolysis of the amide bond could lead to the formation of 4-aminobenzonitrile and phthalic acid. While phthalic acid is generally considered readily biodegradable, the environmental fate of 4-aminobenzonitrile is less understood and may pose a greater concern for persistence. Further degradation of the aromatic rings could be slow, potentially leading to the accumulation of halogenated or other recalcitrant byproducts if present as impurities or formed through complex environmental reactions.
Environmental Occurrence and Release Sources
There is currently no available data documenting the environmental occurrence of this compound in various environmental compartments such as water, soil, or air.
Potential release sources are primarily linked to its synthesis, industrial use, and disposal. As an intermediate in chemical manufacturing, releases could occur from industrial wastewater discharges, accidental spills, or improper disposal of waste streams. The extent of its use and the environmental management practices at facilities handling this compound would be the primary determinants of its potential release into the environment. Without specific monitoring data, the actual environmental concentrations remain unknown.
Strategic Applications in Materials Science and Medicinal Chemistry Research
Application as Precursors in Organic Synthesis
There is no specific information available in the scientific literature detailing the use of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid as a precursor in organic synthesis. While its parent molecule, phthalic acid, and related derivatives are fundamental building blocks in organic chemistry, the synthetic utility of this particular substituted phthalamic acid has not been reported.
Design of Molecular Scaffolds for Chemical Libraries
No published research could be found that describes the use of this compound in the design or synthesis of molecular scaffolds for chemical libraries. The development of compound libraries for drug discovery and materials science often relies on versatile molecular frameworks, but this specific compound has not been identified as such in the available literature.
Role in Supramolecular Chemistry and Self-Assembly (e.g., hydrogen-bonded dimers)
While the molecule possesses functional groups (carboxylic acid, amide, cyano group) capable of forming non-covalent interactions like hydrogen bonds, there are no specific studies documenting the role of this compound in supramolecular chemistry or self-assembly. Research on related molecules demonstrates the formation of hydrogen-bonded dimers and other self-assembled structures, but these findings cannot be directly attributed to the title compound without dedicated experimental evidence.
Development of Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers
No literature was found that reports the use of this compound as an organic ligand for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The design of MOFs relies on the coordination of metal ions with organic linkers, and while benzoic acid derivatives are commonly employed as ligands, the utility of this specific compound for creating such frameworks has not been explored in published research.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes
While classical synthetic methods for forming the amide bond in 2-[(4-Cyanophenyl)carbamoyl]benzoic acid, such as the reaction between phthalic anhydride (B1165640) and 4-aminobenzonitrile (B131773), are established, future research is directed towards greener, more efficient, and versatile synthetic pathways.
Key areas of exploration include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route. An MCR approach could potentially synthesize complex derivatives of the target molecule in a one-pot synthesis, improving atom economy and reducing waste.
Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to traditional batch processing. For the synthesis of this compound, flow chemistry could enable better control over reaction parameters like temperature and reaction time, potentially leading to higher yields and purity.
Catalytic Innovations: The development of novel catalysts for C-N bond formation is a vibrant area of research. Future work could explore the use of earth-abundant metal catalysts or even organocatalysts to facilitate the amidation reaction under milder conditions, avoiding the need for stoichiometric activating agents.
Rearrangement Reactions: Unexpected reaction pathways can sometimes lead to novel synthetic routes. For instance, research on related isocoumarin (B1212949) derivatives has shown that oxidative ring-contracting rearrangements can yield complex carboxamide-phthalide systems. mdpi.com Exploring similar rearrangements could open new avenues for synthesizing derivatives of the target compound.
| Synthetic Approach | Description | Potential Advantages | Challenges |
| Conventional Synthesis | Two-step reaction involving the opening of phthalic anhydride with 4-aminobenzonitrile. | Well-established, reliable for laboratory scale. | Often requires high temperatures, potential for side products. |
| Multicomponent Reactions | One-pot reaction combining three or more starting materials. | High atom economy, reduced waste, increased complexity in a single step. | Discovery of suitable reaction conditions and starting materials. |
| Flow Chemistry | Synthesis performed in a continuously flowing stream rather than a batch. | Enhanced safety, better process control, easy scalability, higher yields. | Requires specialized equipment, optimization of flow parameters. |
| Novel Catalysis | Use of advanced catalysts (e.g., organocatalysts, earth-abundant metals) for C-N bond formation. | Milder reaction conditions, reduced environmental impact, higher efficiency. | Catalyst development and cost, screening for optimal performance. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is an indispensable tool for accelerating the design and understanding of molecules like this compound. Advanced computational models can predict a wide range of properties, guiding experimental work and providing deep mechanistic insights. nih.govresearchgate.net
Future computational studies are expected to focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to accurately predict the geometric structure, electronic properties, and spectroscopic signatures (IR, NMR) of the molecule and its derivatives. researchgate.net This information is fundamental for understanding its reactivity and intermolecular interactions. ucl.ac.uk For example, DFT calculations have been used to support the experimental findings on the mesomorphic behavior of other benzoic acid derivatives. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility, solvation properties, and self-assembly behavior. This is particularly relevant for predicting how the molecule might behave in different solvent environments or how it could form larger ordered structures, such as liquid crystals. ucl.ac.uk
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the interaction of the molecule with large biological systems, such as enzymes, QM/MM methods offer a balance between accuracy and computational cost. The reactive part of the system can be treated with high-level quantum mechanics, while the larger environment is modeled using classical molecular mechanics.
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. nih.gov This is crucial in the early stages of drug discovery to filter out candidates with unfavorable profiles.
| Computational Method | Predicted Properties | Application Area |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies, NMR shifts, reactivity parameters. researchgate.net | Materials science, reaction mechanism studies, spectroscopic analysis. |
| Molecular Dynamics (MD) | Conformational dynamics, solvent interactions, self-assembly, binding free energies. | Materials design (e.g., polymers, liquid crystals), understanding biological interactions. |
| Molecular Docking | Binding modes and affinities to biological targets (e.g., proteins). nih.gov | Drug discovery, identifying potential biological activity. |
| ADMET Screening | Absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov | Early-stage drug discovery, assessing the developability of new compounds. |
Integration of High-Throughput Screening in Materials Discovery
The discovery of new materials based on the this compound scaffold can be dramatically accelerated by integrating high-throughput screening (HTS) methodologies. nih.gov HTS allows for the rapid, parallel testing of thousands of compounds, a significant leap from traditional one-at-a-time synthesis and testing. researchgate.net
Emerging paradigms in this area include:
Combinatorial Synthesis: Creating large libraries of derivatives of the target molecule by systematically varying its substituents. These libraries can then be subjected to HTS to identify "hits" with desired properties.
Microarray Technologies: Thousands of different compounds can be printed onto a small surface (a microarray) and screened simultaneously for specific properties, such as binding to a target protein or exhibiting a particular optical response. nih.govresearchgate.net
Machine Learning-Accelerated Screening: The vast amount of data generated by HTS can be used to train machine learning (ML) models. aps.org These models can then predict the properties of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and experimental validation, thereby making the discovery process more efficient. arxiv.org This synergy between computational screening, AI, and HTS represents a powerful approach to modern materials discovery. aps.orgrsc.org
| Step | Description | Technology/Method | Objective |
| 1. Library Design | In silico design of a virtual library of derivatives based on the core structure. | Computational Chemistry, Cheminformatics | Explore chemical space and pre-select for desirable properties. |
| 2. Combinatorial Synthesis | Automated or parallel synthesis of the designed library of compounds. | Parallel Synthesis Robots | Physically create the compound library for screening. |
| 3. High-Throughput Screening | Rapid, parallel testing of the compound library for a specific property (e.g., fluorescence, inhibition of an enzyme). | Microplate Readers, Flow Cytometry, Microarrays | Identify active compounds ("hits") from the library. |
| 4. Data Analysis & Hit Validation | Analysis of screening data to identify statistically significant hits. Re-testing of hits to confirm activity. | Statistical Software, Machine Learning Models aps.org | Confirm primary hits and eliminate false positives. |
| 5. Lead Optimization | Synthesis and testing of analogs of the validated hits to improve desired properties. | Medicinal Chemistry, Structure-Activity Relationship (SAR) Studies | Develop a lead compound with optimized characteristics. |
Investigation of Degradation Pathways in Complex Environmental Systems
Understanding the environmental fate of this compound is essential for assessing its long-term ecological impact. awsjournal.org Future research will need to investigate its persistence, mobility, and transformation in various environmental compartments like water and soil. nih.gov
Key research directions include:
Biodegradation Studies: Investigating the susceptibility of the compound to microbial degradation. This involves identifying microbial communities capable of breaking down the molecule and elucidating the enzymatic pathways involved. The presence of the stable benzene (B151609) rings, the amide bond, and the cyano group will likely influence its biodegradability.
Photodegradation Analysis: Assessing the stability of the compound under sunlight. The aromatic rings suggest it may absorb UV radiation, potentially leading to photolytic degradation. Studies would focus on identifying the resulting photoproducts and determining the kinetics of the degradation process.
Advanced Oxidation Processes (AOPs): Investigating the degradation of the compound using AOPs (e.g., ozonation, Fenton process), which are used in wastewater treatment. nih.gov This is crucial for determining if current water treatment technologies are effective at removing the compound.
Computational Pathway Prediction: Using computational tools to predict likely degradation pathways. DFT calculations, for example, can identify the most reactive sites in the molecule, suggesting where degradation might initiate. nih.gov This approach can guide experimental studies aimed at identifying degradation intermediates. nih.gov
The environmental persistence of related compounds like benzoic acid, which can be slow to degrade in soil and water, highlights the need for such studies. nih.gov The ultimate fate of the molecule will depend on the interplay of factors like sorption to soil particles, leaching, and various degradation mechanisms. awsjournal.orgresearchgate.net
| Degradation Pathway | Environmental Compartment | Key Influencing Factors | Potential Transformation Products |
| Microbial Degradation | Soil, Water, Sediments | Microbial community composition, oxygen availability, temperature, pH. | Hydrolysis of amide bond (forming phthalic acid and 4-aminobenzonitrile), hydrolysis of cyano group. |
| Photodegradation | Surface Water, Atmosphere | Sunlight intensity (UV radiation), presence of photosensitizers. | Hydroxylated derivatives, ring-cleavage products. |
| Chemical Hydrolysis | Water | pH (acidic or basic conditions), temperature. | Phthalic acid and 4-aminobenzonitrile. |
| Advanced Oxidation | Water Treatment Systems | Concentration of oxidants (e.g., •OH radicals), pH. | Ring-opened acids, smaller organic fragments, CO2. nih.gov |
Q & A
Q. What are the standard synthetic routes for preparing 2-[(4-Cyanophenyl)carbamoyl]benzoic acid, and what reagents/conditions are critical?
Answer: The synthesis typically involves coupling a benzoic acid derivative with a 4-cyanophenyl isocyanate or amine. Key steps include:
- Carbamoylation : Reacting 2-carboxybenzoyl chloride with 4-cyanophenylamine under anhydrous conditions (e.g., THF, 0–5°C) to form the carbamoyl linkage .
- Oxidation/Reduction Control : Use of oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) to modulate functional groups while preserving the cyano group .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product.
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Spectroscopy :
- NMR : Analyze ¹H/¹³C NMR for characteristic signals (e.g., cyano group absence in ¹H NMR, carbonyl carbons at ~165–170 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₅H₁₀N₂O₃, theoretical 278.06 g/mol) .
- Chromatography : HPLC with UV detection (λ ~270 nm for aromatic/cyano absorption) to assess purity (>98%) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Adjust pH with NaOH to deprotonate the carboxylic acid for aqueous solubility .
- Stability :
- Store at –20°C in desiccated conditions to prevent hydrolysis of the carbamoyl bond .
- Avoid prolonged exposure to strong acids/bases to preserve the cyano group .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Answer:
- Enzyme Inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl assays) .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale (>10 g) production?
Answer:
- Reaction Engineering :
- Use flow chemistry to enhance mixing and heat transfer during carbamoylation .
- Replace THF with 2-MeTHF (greener solvent) to improve reaction efficiency .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
Q. How to resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
- Dynamic Effects : Rotameric interconversion of the carbamoyl group may cause signal splitting. Perform variable-temperature NMR (e.g., 25–60°C) to observe coalescence .
- X-ray Crystallography : Resolve tautomeric or conformational ambiguities via single-crystal analysis .
Q. What strategies validate its role in enzyme inhibition with conflicting biochemical data?
Answer:
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis : Target active-site residues (e.g., Ser, His) to confirm binding interactions via IC₅₀ shifts .
Q. How can computational modeling predict its potential in material science applications?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify sites for metal coordination (e.g., Cu²⁺, Fe³⁺) in MOF synthesis .
- Molecular Dynamics : Simulate self-assembly behavior in solvent systems (e.g., water/DMSO) .
Q. What advanced analytical methods quantify trace degradation products?
Answer:
- LC-MS/MS : Use multiple reaction monitoring (MRM) to detect hydrolyzed byproducts (e.g., 2-carboxybenzoic acid) at ppm levels .
- Isotopic Labeling : Synthesize ¹³C- or ¹⁵N-labeled analogs to track degradation pathways via isotope ratio MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
